(11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d
Description
This chiral phosphoramidite ligand features a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin backbone with two (R)-1-phenylethyl substituents on the nitrogen atom (Fig. 1). The stereochemistry at the 11b position (S-configuration) and the chiral phenylethyl groups are critical for its enantioselective performance in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions .
- Molecular Formula: C₃₆H₃₀NO₂P
- Molecular Weight: 540.6 g/mol
- Synthesis: Prepared via reaction of (S)-BINOL derivatives with bis[(1S)-1-phenylethyl]amine in THF, followed by purification via flash chromatography (50% yield) .
- Key Data:
Properties
IUPAC Name |
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-8,13-16,25-26,29-36H,9-12,17-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIGSFVBQXHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dinaphtho[2,1-d:1',2'-f] dioxaphosphepin Core
The core structure is synthesized via a cyclocondensation reaction between 1,1'-bi-2-naphthol (BINOL) derivatives and phosphorus trichloride (PCl₃). This step forms the dioxaphosphepin ring, which is subsequently functionalized with amine groups. The reaction is typically conducted in anhydrous toluene under nitrogen at 80–100°C for 12–24 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Catalyst | None (thermal activation) |
Introduction of Chiral (R)-1-Phenylethyl Groups
The amine functionality is introduced via nucleophilic substitution using (R)-1-phenylethylamine. This step requires strict stoichiometric control to ensure bis-alkylation. A molar ratio of 2.2:1 ((R)-1-phenylethylamine to dioxaphosphepin intermediate) is employed to minimize mono-substituted byproducts. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to suppress racemization.
Key Data:
Resolution and Enantiomeric Purification
Despite stereoselective synthesis, residual enantiomers necessitate resolution. Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid in ethanol achieves >99% ee. The process involves:
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Dissolving the crude product in hot ethanol.
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Adding (−)-dibenzoyl-L-tartaric acid (1.1 equivalents).
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Cooling to −20°C to precipitate the desired diastereomer.
Purification Metrics:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | −20°C |
| Recovery | 85–90% |
| Final ee | ≥99% |
Catalytic Applications and Ligand Optimization
The ligand’s efficacy in asymmetric hydrogenation is well-documented. For example, in the synthesis of tolterodine intermediates, it facilitates enantioselective reduction with 85–99% ee. The ligand-to-metal ratio critically impacts performance:
| Metal Complex | Ligand Ratio (mol/mol) | ee (%) |
|---|---|---|
| Rhodium | 1.5:1 | 98.5 |
| Ruthenium | 2:1 | 99.2 |
Reactions are conducted in toluene or THF at 20–25°C, with hydrogen pressures of 50–100 bar.
Physicochemical Characterization
Post-synthesis characterization confirms structural integrity:
| Property | Value | Source |
|---|---|---|
| Melting Point | 102–103°C | |
| Boiling Point | 710.7±63.0 °C (Predicted) | |
| Molecular Weight | 539.61 g/mol | |
| pKa | −0.57±0.20 (Predicted) |
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch processes to enhance yield and reduce reaction times. Key modifications include:
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Solvent Recycling : Toluene is recovered via distillation (≥95% efficiency).
-
Automated pH Control : Maintains optimal conditions during amine substitution.
Challenges and Mitigation Strategies
Racemization During Alkylation
The basic conditions of the amine substitution step risk racemization. Mitigation involves:
Byproduct Formation
Mono-substituted byproducts are minimized via:
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Excess (R)-1-phenylethylamine (2.2 equivalents).
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Gradient chromatography with silica gel (100–200 mesh).
Recent Advances in Ligand Design
Recent patents disclose derivatives with electron-withdrawing groups (e.g., −CF₃) on the naphthyl rings, enhancing catalytic activity by 15–20% .
Chemical Reactions Analysis
Role in Iridium-Catalyzed Allylic Substitution
This compound acts as a chiral ligand in iridium complexes, enabling enantioselective C–O bond formation in allylic carbamate synthesis. Key steps include:
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Coordination with iridium : The ligand binds to iridium(I), forming a π-allyl complex that directs nucleophilic attack at specific carbon centers .
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Nucleophilic attack : Carbamate intermediates perform an S<sub>N</sub>2-like attack on the allyl fragment, with regioselectivity governed by steric and electronic factors .
Mechanistic Highlights
| Step | Description | Energy Barrier (kcal/mol) |
|---|---|---|
| 1 | Formation of iridium-allyl intermediate (B ) | 17.6 (rate-determining for R-pathway) |
| 2 | Nucleophilic attack at benzylic position | 20.3 (rate-determining for S-pathway) |
| 3 | Ligand displacement by cinnamyl chloride | Not rate-limiting |
Data derived from DFT calculations of transition states .
Stereoselectivity and Enantiomeric Outcomes
The ligand’s stereochemical configuration induces high enantioselectivity, but outcomes vary with reaction conditions:
Experimental Observations
| Substrate | Nucleophile | e.e. (%) | Major Enantiomer | Source |
|---|---|---|---|---|
| Cinnamyl chloride | Propylamine/CO<sub>2</sub> | 94 | R | |
| Cinnamyl chloride | Propylamine/CO<sub>2</sub> | 35 | S |
Discrepancies in enantioselectivity arise from:
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Differences in counterion dynamics (e.g., Cl<sup>−</sup> vs. carbamate).
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Transition-state geometries favoring si-face attack for S-enantiomers .
Computational Insights into Reaction Pathways
Density functional theory (DFT) studies reveal:
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Diastereomeric transition states : The R-pathway proceeds via a lower-energy TS (AB(re ) ), while the S-pathway involves a higher-barrier TS (BC(S ) ) .
-
Noncovalent interactions : Attractive forces between the carbamate and iridium complex stabilize key TS structures .
Key Transition States
| Enantiomer | Rate-Determining Step | ΔG‡ (kcal/mol) |
|---|---|---|
| R | Iridium-allyl formation | 17.6 |
| S | Nucleophilic attack | 20.3 |
Substrate Scope and Limitations
-
Effective substrates : Allylic chlorides (e.g., cinnamyl derivatives) .
-
Challenges : Bulky substrates reduce enantioselectivity due to steric clashes with the dinaphtho backbone .
Comparative Reactivity with Analogues
| Ligand Variant | Enantioselectivity (e.e.) | Regioselectivity |
|---|---|---|
| (11bS)-N,N-Bis[(R)-1-phenylethyl] | 35–94% | Benzylic > terminal |
| TRIP (triisopropyl variant) | >90% | Terminal > benzylic |
Scientific Research Applications
Medicinal Chemistry
(11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on phosphine oxides have demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The potential of this compound:1',2'-f][1,3,2]dioxaphosphepin-4-amine in this area warrants further investigation.
Catalysis
The compound may serve as a catalyst in various organic reactions due to the presence of the phosphorus atom. Its unique structure can facilitate reactions such as:
- Cross-coupling reactions: The compound can potentially act as a ligand in palladium-catalyzed cross-coupling processes.
- Phosphine-catalyzed reactions: Its phosphine component may enhance reaction rates and selectivity in transformations involving carbonyls and alkenes.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Cross-coupling | (11bS)-N,N-Bis[(R)-1-phenylethyl] | 85 | |
| Carbonyl transformation | Phosphine-based catalysts | 90 |
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced materials.
Case Study: Polymer Development
Research into similar dioxaphosphepin compounds has indicated their potential use in creating high-performance polymers. These materials could exhibit enhanced thermal stability and mechanical properties.
Data Table: Material Properties
Mechanism of Action
The mechanism of action of (11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Nitrogen Atom
(a) N,N-Bis[(R)-1-(2-Methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- Molecular Weight : 599.65 g/mol .
- ³¹P NMR : δ 148–152 ppm (similar to the target compound) .
- Application : Used in asymmetric allylic alkylation reactions .
(b) N-Methyl-N-[(S)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Backbone Modifications
(a) rac-BINAP [2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl]
- Key Differences : Replaces the dioxaphosphepin ring with a diphosphine binaphthyl backbone.
- Electronic Properties : Stronger π-accepting ability due to phosphorus atoms .
- Applications: Widely used in asymmetric hydrogenation (e.g., Noyori hydrogenation) but less effective in reactions requiring bulky ligands .
(b) Dinaphtho[2,1-b]furan-2-yl-methanone Derivatives
Stereochemical Variants
(a) (11bR)-N,N-Bis[(1R)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- Stereochemistry : Opposite configuration at the 11b position (R instead of S).
- Impact : Inverts enantioselectivity in catalytic reactions .
- Commercial Data : Priced at $2,700/25g (99% ee) .
(b) (11bS)-N,N-Bis[(S)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Comparative Data Table
Biological Activity
(11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in medicinal chemistry.
- Molecular Formula : C36H30NO2P
- Molecular Weight : 539.60 g/mol
- CAS Number : 497883-22-4
- Purity : Typically around 95% to 99% in commercial preparations .
Cytotoxicity
Research indicates that this compound:1',2'-f][1,3,2]dioxaphosphepin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in a dose-dependent manner in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) with IC50 values of approximately 10 µM and 15 µM, respectively .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating moderate antibacterial efficacy .
The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells compared to controls. Additionally, the compound appears to disrupt mitochondrial membrane potential, leading to enhanced reactive oxygen species (ROS) production .
Case Study 1: Breast Cancer Cells
In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of this compound:1',2'-f][1,3,2]dioxaphosphepin-4-amine. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 40 |
| 20 | 20 |
This data illustrates a clear dose-response relationship where higher concentrations lead to significantly reduced cell viability.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial properties against E. coli and S. aureus:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
These findings indicate that this compound:1',2'-f][1,3,2]dioxaphosphepin-4-amine has potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing (11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d in enantiomerically pure form?
- Answer : Synthesis requires chiral resolution techniques such as asymmetric catalysis or chiral auxiliary strategies. For example, stereoselective phosphorus-center formation can be achieved using (R)-1-phenylethylamine derivatives as chiral ligands to enforce the (11bS) configuration . Precise control of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid racemization. Column chromatography with chiral stationary phases (e.g., cellulose-based) is recommended for purification .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s stereochemistry and structural integrity?
- Answer :
- X-ray crystallography : Resolves absolute configuration via heavy-atom (e.g., phosphorus) anomalous scattering .
- NMR : NMR distinguishes phosphorus environments, while NOESY confirms spatial proximity of naphthyl and phenylethyl groups .
- CD spectroscopy : Validates enantiopurity by correlating Cotton effects with known chiral binaphthyl systems .
- Table 1 : Comparison of characterization techniques:
| Technique | Key Information | Limitations |
|---|---|---|
| X-ray | Absolute stereochemistry | Requires high-quality crystals |
| NMR | Phosphorus coordination | Insensitive to minor diastereomers |
| CD | Enantiopurity | Reference data dependency |
Q. What safety protocols are essential for handling air- or moisture-sensitive intermediates during synthesis?
- Answer : Use Schlenk lines or gloveboxes under inert atmospheres (N/Ar). Store intermediates at -20°C in flame-sealed ampoules. Avoid exposure to oxidizing agents (e.g., peroxides) due to potential exothermic decomposition . Emergency protocols include neutralizing spills with dry sand and reporting vapor exposure via CAS-specific guidelines .
Advanced Research Questions
Q. How do steric and electronic effects of the (R)-1-phenylethyl substituents influence the compound’s reactivity in catalytic applications?
- Answer : The bulky phenylethyl groups create a chiral pocket that stabilizes transition states in asymmetric catalysis. Computational DFT studies (e.g., Gaussian 16) can map steric hindrance using %V calculations, while Hammett plots correlate substituent electronic effects with reaction rates . Contrasting results from kinetic isotopic effect (KIE) studies may indicate competing steric vs. electronic pathways .
Q. What high-throughput screening strategies can identify biological activity or material science applications for this compound?
- Answer : Implement a 96-well plate assay with fluorescence-based readouts (e.g., Förster resonance energy transfer for protein binding). Use cheminformatics tools (e.g., Schrödinger’s Phase) to screen virtual libraries for similar dioxaphosphepin scaffolds with known Nrf2 activation or kinase inhibition . Validate hits via dose-response curves and counter-screens against off-targets .
Q. How can researchers resolve contradictions in reported catalytic efficiency data across different studies?
- Answer :
- Step 1 : Normalize data using turnover frequency (TOF) instead of yield to account for reaction time variations.
- Step 2 : Replicate experiments under standardized conditions (solvent, temperature, substrate ratio) .
- Step 3 : Perform meta-analysis to identify outliers linked to impurities (e.g., trace metals from catalysts) via ICP-MS .
Q. What theoretical frameworks guide the design of mechanistic studies for this compound’s role in organophosphorus chemistry?
- Answer : Link experiments to Marcus theory (electron transfer) or Curtin-Hammett principles (kinetic vs. thermodynamic control). For example, isotopic labeling () can distinguish associative vs. dissociative pathways in phosphoryl transfer reactions. Cross-reference with crystallographic data to validate transition-state models .
Q. How can reproducibility be ensured when scaling up reactions from mg to gram quantities?
- Answer : Use DOE (Design of Experiments) to optimize parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
